![molecular formula C11H17NO B3059131 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol CAS No. 94520-78-2](/img/structure/B3059131.png)
2-[Methyl-(2-methyl-benzyl)-amino]-ethanol
Overview
Description
“2-[Methyl-(2-methyl-benzyl)-amino]-ethanol” is a chemical compound with the molecular formula C11H17NO . It is a complex organic molecule that falls under the category of aromatic compounds .
Molecular Structure Analysis
The molecular structure of “2-[Methyl-(2-methyl-benzyl)-amino]-ethanol” is complex due to the presence of multiple functional groups. It includes a benzyl group, a methyl group, and an amino group attached to an ethanol molecule . The exact 3D structure isn’t readily available in the sources retrieved.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Methyl-(2-methyl-benzyl)-amino]-ethanol” include a density of 1.0±0.1 g/cm3, a boiling point of 278.9±20.0 °C at 760 mmHg, and a flash point of 97.4±18.4 °C . It also has a molar refractivity of 55.1±0.3 cm3, and a polar surface area of 23 Å2 .Scientific Research Applications
Receptor Differentiation
- Research has shown that structural modifications of compounds similar to 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can alter sympathomimetic activity, potentially leading to the differentiation of β-receptor populations (Lands, Ludueña & Buzzo, 1967).
Synthesis of Heterocycles
- Conjugate additions of amino alcohols to vinyl sulfones, followed by various reactions, provide a route to substituted pyrrolidines, demonstrating the versatility of compounds like 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol in synthetic chemistry (Back, Parvez & Zhai, 2003).
Peptide Synthesis
- Modified forms of 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can introduce amino-protective groups in peptide synthesis, highlighting its role in molecular biology and pharmaceuticals (Verhart & Tesser, 2010).
Glycoprotein Synthesis
- The compound has applications in the synthesis of complex biomolecules like peptidyldimannosyl phosphate, which is a fragment of the variant-specific surface glycoprotein membrane anchor from Trypanosoma brucei (Verduyn et al., 1991).
Analytical Chemistry
- 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol can be analyzed using techniques like Thin Layer Chromatography (TLC), which is significant in analytical chemistry (McCrossen, Conyers & Hayler, 2001).
Solid Phase Carbohydrate Synthesis
- The compound plays a role in the synthesis of carbohydrates, particularly in introducing variable anomeric functionality, which is crucial in the study of carbohydrates and their applications (Weigelt & Magnusson, 1998).
Ionic Liquids and Carbon Dioxide Capture
- Novel alcamines ionic liquids based on 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol derivatives are studied for their application in carbon dioxide capture, an area of significant interest in environmental science and engineering (Zhao et al., 2011).
properties
IUPAC Name |
2-[methyl-[(2-methylphenyl)methyl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-5-3-4-6-11(10)9-12(2)7-8-13/h3-6,13H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPWJUSVQBBWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915467 | |
Record name | 2-{Methyl[(2-methylphenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94520-78-2 | |
Record name | NSC56216 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{Methyl[(2-methylphenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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